(5-Methoxypyridin-2-yl)magnesium bromide
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Overview
Description
(5-Methoxypyridin-2-yl)magnesium bromide is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is typically available as a solution in 2-methyltetrahydrofuran (2-MeTHF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxypyridin-2-yl)magnesium bromide involves the reaction of 5-methoxypyridine with magnesium bromide in the presence of a suitable solvent like 2-MeTHF. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Methoxypyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: 2-MeTHF, THF.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From Suzuki-Miyaura coupling.
Scientific Research Applications
(5-Methoxypyridin-2-yl)magnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the synthesis of drug intermediates.
Industry: Utilized in the production of fine chemicals and materials
Mechanism of Action
The compound acts as a nucleophile in organic reactions, attacking electrophilic centers in substrates. The magnesium atom in the Grignard reagent coordinates with the oxygen or nitrogen atoms in the substrate, facilitating the transfer of the organic group to the electrophilic center. This results in the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromopyridin-2-yl)magnesium bromide
- (5-Chloropyridin-2-yl)magnesium bromide
- (5-Fluoropyridin-2-yl)magnesium bromide
Uniqueness
(5-Methoxypyridin-2-yl)magnesium bromide is unique due to the presence of a methoxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where electronic effects are crucial .
Properties
IUPAC Name |
magnesium;5-methoxy-2H-pyridin-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKAGSDISINVMF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=[C-]C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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